molecular formula C11H12N2 B1455756 5,7-Dimethylquinolin-2-amine CAS No. 1342190-00-4

5,7-Dimethylquinolin-2-amine

Cat. No. B1455756
M. Wt: 172.23 g/mol
InChI Key: VJVWPHVWZALSKK-UHFFFAOYSA-N
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Description

5,7-Dimethylquinolin-2-amine (DMQA) is an organic compound with the chemical formula C11H12N2 . It has a molecular weight of 172.23 .


Synthesis Analysis

The synthesis of quinoline and its derivatives, including DMQA, has been extensively studied. Various synthesis protocols have been reported in the literature, including classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of DMQA consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

The chemical reactions of amines, which include DMQA, are diverse. They can undergo alkylation by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction .

Scientific Research Applications

Synthesis of Sterically Hindered Phenols

The chemical 5,7-Dimethylquinolin-2-amine is utilized in the synthesis of sterically hindered phenols, providing a heteroaromatic scaffold for new derivatives. This research highlights its role in creating novel compounds with potential applications in materials science and chemistry (Gibadullina et al., 2017).

Development of Anticancer Agents

5,7-Dimethylquinolin-2-amine derivatives have been investigated for their anticancer properties. One study explored its application in inducing apoptosis in cancer cells, showing its potential as a clinical candidate for cancer treatment due to its ability to induce cell death and its effective penetration across the blood-brain barrier (Sirisoma et al., 2009).

Spectrofluorimetric Determination of Aliphatic Amines

A spectrofluorimetric method utilizing a derivative of 5,7-Dimethylquinolin-2-amine has been developed for the determination of aliphatic amines. This method stands out for its sensitivity and simplicity, making it suitable for analyzing amines in environmental samples (Cao et al., 2003).

Antitumor Activity and Structure Analysis

Compounds derived from 5,7-Dimethylquinolin-2-amine have shown in vitro antitumor activity against various human cancer cell lines. Research in this area contributes to the discovery of new chemotherapeutic agents with potential for cancer treatment, showcasing the versatility of 5,7-Dimethylquinolin-2-amine in medicinal chemistry (Károlyi et al., 2012).

Preparation of Quinoline Derivatives

The synthesis of 7-alkylamino-2-methylquinoline-5,8-diones, derived from 5,7-Dimethylquinolin-2-amine, demonstrates its use in organic synthesis. These derivatives have potential applications in the development of new materials and bioactive molecules (Choi et al., 2002).

Analytical and Diagnostic Applications

The derivatization of amines with compounds related to 5,7-Dimethylquinolin-2-amine facilitates the analysis of amine group-containing metabolites. This application is crucial in biochemistry and pharmacology for the identification and quantification of biologically important molecules (Boughton et al., 2011).

properties

IUPAC Name

5,7-dimethylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-5-8(2)9-3-4-11(12)13-10(9)6-7/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVWPHVWZALSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=NC2=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethylquinolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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